3-Methyl-1-adamantanol

Overview

Description

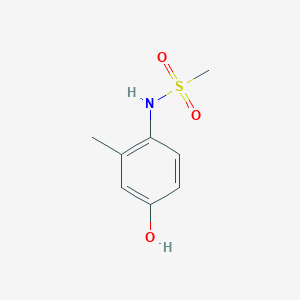

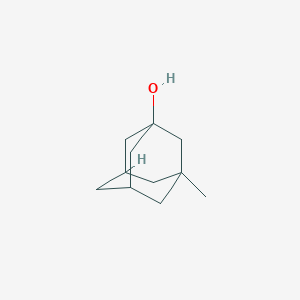

3-Methyl-1-adamantanol is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid with a molecular formula of C11H18O and a molecular weight of 166.266 .

Synthesis Analysis

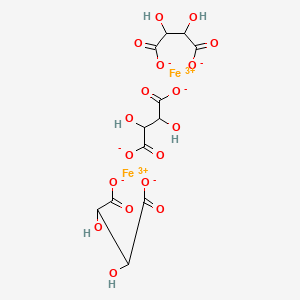

The synthesis of this compound involves several stages. One method involves the reaction of 1-methyl-adamantane with trifluoroacetic acid in the presence of oxygen and sodium nitrite . Another method involves the Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor .Molecular Structure Analysis

The molecular structure of this compound can be described as the fusion of three cyclohexane rings . The molecule contains a total of 32 bonds, including 14 non-H bonds, 4 six-membered rings, 3 eight-membered rings, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

The Koch–Haaf reaction of adamantanols was successfully carried out in a microflow system at room temperature . This reaction is highly exothermic and typically requires controlled temperature and slow addition of reagents .Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.2600 . It is a white crystalline solid .Scientific Research Applications

Chemical Synthesis and Catalysis

Hydrogenation and Cyclization : In a study by Ishiyama, Senda, and Imaizumi (1983), 1-adamantanol and 1-methyl-2-oxa-adamantane were synthesized through the hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one using group VIII metal catalysts. This illustrates the role of adamantanol derivatives, like 3-Methyl-1-adamantanol, in novel reductive cyclization processes (Ishiyama, Senda, & Imaizumi, 1983).

Biocatalytic Oxidation : Mitsukura et al. (2010) explored the bioconversion of 1-adamantanol to 1,3-adamantanediol using Streptomyces sp., highlighting the potential of adamantanol derivatives in enzymatic oxidation and hydroxylation processes (Mitsukura et al., 2010).

Thermodynamics and Material Science

Thermodynamic Properties : Charapennikau et al. (2002) conducted a study on 2-methyl-2-adamantanol, focusing on its heat capacity and phase transitions, including a transition into a 'plastic' crystal state. This provides insights into the thermodynamic behavior of adamantanol derivatives (Charapennikau et al., 2002).

Photocatalysis : A study by Cermenati et al. (2003) on the TiO2 photocatalysis of adamantane, yielding adamantanol derivatives, highlights the potential of this compound in photocatalytic applications and material science (Cermenati et al., 2003).

Chemical Analysis and Spectroscopy

- Mass Spectrometry Studies : Nakata et al. (1985) investigated the mechanism of elimination of neutrals from the ammonium adduct ion of 1-adamantanol and its methyl ether in ammonia chemical ionization mass spectrometry. This suggests potential analytical applications of adamantanol derivatives in mass spectrometry (Nakata et al., 1985).

Polymer Chemistry

- Polyimide Synthesis : Research by Miao et al. (2020) into adamantane-containing diamines, including 1,3-bis(4-aminophenyl) adamantane, for the production of polyimides, reveals the utility of adamantanol derivatives in synthesizing high-performance materials with applications in optics and optoelectronics (Miao et al., 2020).

Safety and Hazards

Safety data sheets suggest that 3-Methyl-1-adamantanol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

This compound is a derivative of adamantane, a rigid and virtually stress-free molecule . .

Biochemical Pathways

It was found that 3-methyl-1-butanol could induce significant reduction in the stomatal aperture ratio in Arabidopsis and tobacco . Further investigation revealed that reactive oxygen species (ROS) production, cell wall integrity, MAPK kinases cascade, and phytohormone abscisic acid are all involved in the process of 3MB-induced stomatal closure .

Result of Action

The related compound 3-methyl-1-butanol was found to enhance the reactive oxygen species (ros) production in guard cells of wild-type arabidopsis after 24 h exposure .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 3-methyl-1-butanol, an indoor air pollutant, is commonly found in damp indoor dwellings . The concentration of 3MB in a normal indoor environment ranges from 8.7×10−3 to 110×10−3 mg/m3

properties

IUPAC Name |

3-methyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBDPRVLKHVTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399015 | |

| Record name | 3-METHYL-1-ADAMANTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

702-81-8 | |

| Record name | 3-METHYL-1-ADAMANTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)